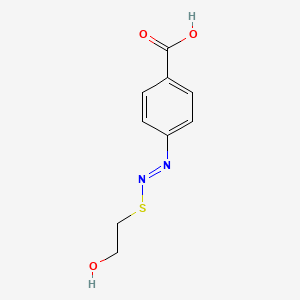

(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethylsulfanyldiazenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-5-6-15-11-10-8-3-1-7(2-4-8)9(13)14/h1-4,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYXSDKECFGYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365719 | |

| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331837-01-5 | |

| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Aromatic Azo Thioether Compounds: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic azo thioether compounds represent a versatile class of molecules that merge the rich photophysical properties of the azo chromophore with the unique electronic and coordinating capabilities of the thioether linkage. This dual functionality makes them highly attractive for applications ranging from advanced materials to medicinal chemistry, where they can act as molecular switches, chemosensors, or targeted therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing these compounds. We will delve into the mechanistic underpinnings of both linear and convergent synthetic strategies, offering field-proven insights into the causality behind experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to design and execute the synthesis of novel aromatic azo thioether compounds.

Introduction: The Strategic Value of the Azo-Thioether Scaffold

The integration of an azo group (-N=N-) and a thioether (-S-) moiety onto an aromatic framework creates a molecule with a unique confluence of properties. The azo group, a powerful chromophore, imparts vibrant color and, most notably, the ability to undergo reversible E/Z (trans/cis) photoisomerization.[1][3] This photoswitchable behavior allows for the remote control of molecular geometry and, consequently, biological activity, making these scaffolds prime candidates for photopharmacology.[4]

The thioether group, on the other hand, serves multiple strategic roles. It can act as a coordinating ligand for metal ions, a key feature in the design of chemosensors or metallodrugs. In a drug development context, the thioether linkage can enhance lipophilicity, modulate metabolic stability, and provide a handle for further functionalization.[5] Aromatic azo compounds, in general, have known applications as antibacterial, antiviral, and antifungal agents.[6][7] The rational design of derivatives, such as azo thioethers, is a promising avenue for developing novel therapeutics, including enzyme inhibitors and agents for photodynamic therapy (PDT).[8][9]

This guide will explore the two primary strategic approaches to synthesizing these valuable compounds: Linear Synthesis , where a thioether-containing precursor is incorporated into the azo scaffold, and Convergent Synthesis , where the thioether is introduced onto a pre-formed azo molecule.

Linear Synthetic Strategies: Building from Thioether Precursors

Linear synthesis involves the use of starting materials that already contain the thioether moiety. This approach is often favored for its predictability and control over the final substitution pattern. The core of this strategy lies in the classic diazotization and azo coupling reactions, but with a pre-functionalized aromatic amine or coupling partner.

Mechanism: Diazotization of Thioether-Containing Anilines

The foundational step in many azo compound syntheses is the conversion of a primary aromatic amine to a diazonium salt.[5][10] This reaction, known as diazotization, proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5]

The mechanism involves the following key steps:

-

Formation of the Nitrosating Agent: Nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.

-

Dehydration: Protonation of the hydroxyl group followed by the loss of a water molecule generates the highly reactive aryldiazonium cation.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryldiazonium salts are thermally unstable and can decompose to form highly reactive aryl cations, leading to side products and the hazardous release of nitrogen gas.[5] Maintaining a low temperature is critical for maximizing the yield of the diazonium salt.

-

Strong Acid: A strong mineral acid is required to generate a sufficient concentration of the electrophilic nitrosonium ion (NO⁺) and to prevent premature coupling of the diazonium salt with the unreacted amine.

Mechanism: Azo Coupling with Thioether-Containing Nucleophiles

Once the diazonium salt is formed, it acts as a weak electrophile in an electrophilic aromatic substitution reaction known as azo coupling.[5] The coupling partner is typically an electron-rich aromatic compound, such as a phenol or an aniline derivative. In this linear approach, the thioether group can be present on either the diazonium salt precursor or the coupling partner.

For example, coupling a diazonium salt with a thioether-substituted phenol (like 4-(methylthio)phenol) proceeds as follows:

-

Activation of the Coupling Partner: In mildly alkaline conditions (pH > 7.5), the phenol is deprotonated to form the highly nucleophilic phenoxide ion.

-

Electrophilic Attack: The aryldiazonium cation attacks the electron-rich aromatic ring of the phenoxide, typically at the para position due to steric hindrance at the ortho positions.

-

Rearomatization: A proton is lost from the intermediate sigma complex (Wheland intermediate) to restore the aromaticity of the ring, yielding the final aromatic azo thioether compound.

Causality Behind Experimental Choices:

-

pH Control: The pH of the coupling reaction is paramount. Phenolic coupling partners require mildly alkaline conditions to form the more reactive phenoxide ion. Conversely, if the coupling partner is an aromatic amine, the reaction is typically run under mildly acidic conditions (pH < 6) to prevent the amine from being fully protonated and deactivated while still suppressing side reactions of the diazonium salt.[11]

-

Electron-Rich Coupling Partner: The diazonium ion is a weak electrophile, so the coupling partner must be "activated" with strong electron-donating groups like -OH, -NH₂, or -OR to facilitate the electrophilic aromatic substitution.

Convergent Synthetic Strategies: Post-Modification of Azo Scaffolds

Convergent synthesis offers a flexible approach where a common azo intermediate, typically a halo-substituted azoarene, is synthesized and then diversified by introducing the thioether moiety. This is particularly useful for creating a library of related compounds from a single precursor.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing a thioether group onto an aromatic ring that is activated by electron-withdrawing groups.[12] The azo group (-N=N-) itself is a moderate electron-withdrawing group, which can facilitate SNAr on a halo-substituted azoarene, especially if other electron-withdrawing groups are present.

The mechanism proceeds in two steps:

-

Nucleophilic Attack: A nucleophilic thiol or thiolate anion attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the aromatic azo thioether.

Causality Behind Experimental Choices:

-

Leaving Group: The rate of reaction is dependent on the nature of the leaving group, typically following the trend F > Cl > Br > I. Fluorine is often the best leaving group for SNAr because of its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the thiolate salt while leaving the nucleophilic anion relatively free, thus accelerating the reaction.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step.

Mechanism: Metal-Catalyzed Cross-Coupling

For less activated aryl halides, transition-metal-catalyzed cross-coupling reactions provide a versatile alternative to SNAr.[7] Palladium- and copper-catalyzed reactions are the most common for C-S bond formation.[5][13] The general catalytic cycle for a palladium-catalyzed process (e.g., a Buchwald-Hartwig type amination adapted for thiols) involves three key steps:

-

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the aryl-halide bond of the azo compound, forming a Pd(II) intermediate.

-

Transmetalation (or Ligand Exchange): The thiol (often deprotonated by a base to form a thiolate) displaces the halide on the palladium center.

-

Reductive Elimination: The aryl group and the sulfur group are eliminated from the palladium complex, forming the C-S bond of the product and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand (e.g., Xantphos, BINAP) is critical. The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.

-

Base: A base (e.g., K₂CO₃, NaOt-Bu) is required to deprotonate the thiol, forming the more nucleophilic thiolate, which readily participates in the catalytic cycle.

-

Substrate: This method is highly effective for aryl bromides and iodides. Aryl chlorides are generally less reactive but can be used with specialized catalyst systems.

Experimental Protocols and Data

To provide a practical context, we present a representative protocol for a linear synthesis of an aromatic azo thioether, specifically 4-((4-(methylthio)phenyl)diazenyl)phenol.

Protocol: Synthesis of 4-((4-(methylthio)phenyl)diazenyl)phenol

This two-step procedure first involves the diazotization of 4-(methylthio)aniline, followed by its coupling with phenol.

Step 1: Diazotization of 4-(methylthio)aniline

-

In a 250 mL beaker, dissolve 1.39 g (10 mmol) of 4-(methylthio)aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. This solution should be used immediately in the next step.

Step 2: Azo Coupling with Phenol

-

In a 500 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A brightly colored precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.

-

Acidify the mixture to a pH of ~5 by slowly adding dilute acetic acid. This will precipitate any remaining dissolved product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-((4-(methylthio)phenyl)diazenyl)phenol as a colored solid.

Characterization Data (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons on both rings, with characteristic splitting patterns, and a singlet for the -SCH₃ protons around 2.5 ppm. The phenolic -OH proton will appear as a broad singlet.[14]

-

¹³C NMR: Resonances for all unique aromatic carbons and a signal for the methyl carbon of the thioether group.[15]

-

IR Spectroscopy: Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), C-S stretching, and a broad O-H stretch for the phenolic group.[16]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₂N₂OS).[16]

Comparative Data for Synthetic Strategies

The choice between a linear and convergent strategy depends on the availability of starting materials, the desired molecular complexity, and the scale of the synthesis. The following table summarizes key considerations:

| Feature | Linear Synthesis (e.g., Diazotization/Coupling) | Convergent Synthesis (e.g., SNAr or Cross-Coupling) |

| Starting Materials | Requires thioether-functionalized anilines or phenols. | Requires halo-substituted azo compounds. |

| Flexibility | Less flexible for diversification; a new precursor is needed for each analogue. | Highly flexible; a single azo precursor can be reacted with various thiols. |

| Predictability | Generally high predictability of regioselectivity in the coupling step. | Regioselectivity is determined by the position of the leaving group. |

| Reaction Conditions | Diazotization requires low temperatures; coupling is pH-sensitive. | SNAr may require harsh conditions; metal-catalyzed reactions can be sensitive to air and moisture. |

| Typical Yields | Often high (65-95%) for straightforward couplings.[5] | Variable, depending on the reactivity of the substrate and chosen method. |

Applications in Drug Development and Research

The unique properties of aromatic azo thioethers make them valuable scaffolds for a range of applications in the life sciences.

-

Photopharmacology: As photoswitches, these molecules can be designed to bind to a biological target (e.g., an enzyme or receptor) in one isomeric state but not the other. Irradiation with a specific wavelength of light can then be used to turn the drug's activity "on" or "off" with high spatial and temporal precision, minimizing off-target effects.[1][3]

-

Enzyme Inhibitors: The thioether group can form key interactions within the active site of an enzyme, for example, through coordination with a metal cofactor or through hydrophobic interactions. The azo scaffold allows for extensive structural modifications to optimize binding affinity and selectivity.[9][17]

-

Photodynamic Therapy (PDT): Azo compounds can be designed as photosensitizers that, upon activation with light, generate reactive oxygen species (ROS) to kill cancer cells.[8][18] The thioether group can be used to tune the photophysical properties of the molecule or to attach targeting moieties that direct the photosensitizer to tumor tissue.

-

Chemosensors and Imaging Agents: The ability of the thioether to coordinate with metal ions, combined with the colorimetric changes associated with the azo chromophore, makes these compounds suitable for use as sensors for specific metal ions in biological systems.

Conclusion

The synthesis of aromatic azo thioether compounds is a rich field of study that leverages fundamental reactions in organic chemistry to create molecules with advanced functionalities. By understanding the core mechanisms of both linear and convergent synthetic pathways—from diazotization and azo coupling to nucleophilic aromatic substitution and metal-catalyzed cross-coupling—researchers can rationally design and synthesize novel compounds for a wide array of applications. The ability to precisely control molecular architecture through these synthetic strategies opens up exciting possibilities in the development of next-generation therapeutics, smart materials, and advanced research tools. As our understanding of the interplay between the azo and thioether functionalities grows, so too will the innovative applications of this versatile molecular scaffold.

References

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437. [Link]

-

Samanta, S., et al. (2013). Photoswitching azo compounds in vivo with red light. Journal of the American Chemical Society, 135(26), 9777–9784. [Link]

-

Fathinejad Jirandehi, H., & Mobinikhaledi, A. (2008). Synthesis of Some Aryl Azo-Compounds Under Mild Conditions. Asian Journal of Chemistry, 20(4), 2675-2680. [Link]

-

Kondratov, S. A. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 14(1), 213-241. [Link]

-

Organic Syntheses. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 72. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Al-Adilee, K. J., & Al-Mulla, E. A. (2012). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Journal of Applicable Chemistry, 1(4), 534-541. [Link]

-

Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]

-

Yoon, I., et al. (2021). An azo dye for photodynamic therapy that is activated selectively by two-photon excitation. Chemical Science, 12(2), 427-434. [Link]

-

Wikipedia. (2023). Azo coupling. [Link]

-

Al-Amiery, A. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6289. [Link]

-

Hranjec, M., et al. (2011). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 16(8), 6354-6367. [Link]

-

Zwergel, C., et al. (2014). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 10, 1258–1296. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Convergent Synthesis of Thioether Containing Peptides. Molecules, 13(7), 1464-1481. [Link]

-

Wiebe, A., et al. (2012). Functionalized Fullerenes in Photodynamic Therapy. Molecules, 17(7), 7853-7883. [Link]

-

Iqbal, J., et al. (2022). Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. Heliyon, 8(12), e12492. [Link]

-

Buncel, E., & Onyido, I. (2003). 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. Magnetic Resonance in Chemistry, 41(4), 287-292. [Link]

-

Ali, Y., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558. [Link]

-

Hotha, S., & O'Doherty, G. A. (2012). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. ACS Catalysis, 2(12), 2713–2717. [Link]

-

Szymański, W., et al. (2013). Azobenzene photoswitches for biomolecules. Angewandte Chemie International Edition, 52(8), 2068-2081. [Link]

-

Ivanova, G., & Stoyanov, S. (2017). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 22(11), 1897. [Link]

-

Akwi, F. M., & Watts, P. (2018). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 14, 269–283. [Link]

-

Ali, Y., Hamid, S. A., & Rashid, U. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini reviews in medicinal chemistry, 18(18), 1548–1558. [Link]

-

Samanta, S., & Woolley, G. A. (2013). Photoswitching azo compounds in vivo with red light. (Highlighted as "Ready for red"; Nature Chemical Biology 9, 469, 2013). Journal of the American Chemical Society. [Link]

-

Iqbal, J., et al. (2022). Rational Synthesis, Biological Screening of Azo Derivatives of Chloro-Phenylcarbonyl Diazenyl Hydroxy Dipyrimidines/Thioxotetrahydropyrimidines and their Metal Complexes. ResearchGate. [Link]

-

Silverman, R. B. (2003). Approaches to the Rational Design of Enzyme Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

Stricker, L., et al. (2021). Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinement. Chemical Science, 12(35), 11776-11784. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]

-

Clayman, G. L., et al. (2019). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. ACS Catalysis, 9(10), 9146-9151. [Link]

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (2016).

-

El-Azab, A. S., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12, 17781. [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4323. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azobenzene photoswitches for biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 182.160.97.198:8080 [182.160.97.198:8080]

- 10. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GtR [gtr.ukri.org]

- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]

Solubility and stability of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid

An In-depth Technical Guide to the Solubility and Stability of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Profile

This compound is an organic molecule characterized by three key functional groups: a benzoic acid moiety, a diazenyl (azo) bridge in the stable trans or (E)-conformation, and a 2-hydroxyethylthio side chain. The strategic combination of these groups suggests its potential utility in various applications, from serving as a chromophoric reporter molecule to acting as a building block in medicinal chemistry.

Aryl azo compounds are a well-documented class of molecules known for their vibrant colors and are commonly used as dyes.[1][2] The extended π-conjugation across the azobenzene framework is responsible for their characteristic light absorption in the visible spectrum.[1] The presence of both a carboxylic acid and a hydroxyl group introduces sites for hydrogen bonding and potential ionization, which are critical determinants of the compound's physicochemical properties, including solubility and stability.

Predicted Physicochemical Properties

Based on its constituent parts, we can predict the general physicochemical properties of this compound.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C9H10N2O3S | Derived from structural components. |

| Molecular Weight | ~226.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colored crystalline solid | Azo compounds are typically colored and crystalline.[1] |

| pKa | ~4-5 (Carboxylic acid), ~14-16 (Hydroxyl) | The benzoic acid moiety will be the primary acidic site. The hydroxyl group is significantly less acidic. |

| XLogP3 | ~2-3 | Estimated based on similar structures, indicating moderate lipophilicity. |

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. The structure of this compound suggests a nuanced solubility profile.

Aqueous Solubility

The presence of a large hydrophobic aromatic core suggests that the intrinsic aqueous solubility will be low.[3] However, the molecule possesses both a carboxylic acid and a hydroxyl group, which can participate in hydrogen bonding with water.

The pH of the aqueous medium will be a dominant factor.

-

Acidic pH (pH < 4): The carboxylic acid will be protonated (-COOH), minimizing its contribution to aqueous solubility. The compound is expected to be sparingly soluble.

-

Neutral to Basic pH (pH > 5): The carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which will significantly enhance aqueous solubility due to the introduction of a charge.

Organic Solvent Solubility

Azo compounds are generally soluble in a range of organic solvents.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl and carboxylic acid groups should allow for good solubility in these solvents through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated due to the overall polarity of the molecule.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar functional groups.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard method for determining the thermodynamic solubility of the compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)

-

Ethanol, Methanol, DMSO, Acetonitrile

-

HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Calibration Curve: Create a series of dilutions from the stock solution and analyze them via HPLC to generate a standard curve of concentration versus peak area.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the solid compound to vials containing each of the selected solvents.

-

Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with the mobile phase.

-

Analyze the diluted supernatant by HPLC.

-

-

Data Analysis: Use the peak area from the HPLC analysis and the standard curve to determine the concentration of the dissolved compound in each solvent.

Stability Profile: Key Considerations and Assessment

The stability of a compound is paramount for its storage, handling, and application. For this compound, the primary points of potential degradation are the azo bond and the thioether linkage.

Factors Influencing Stability

-

Light: Azo compounds, including the parent compound azobenzene, can undergo photoisomerization from the more stable (E)-isomer to the (Z)-isomer upon exposure to light of an appropriate wavelength.[1] This can alter the compound's physical and biological properties. Prolonged exposure to high-energy light (UV) can lead to irreversible degradation.

-

pH: The stability of the compound in aqueous solutions may be pH-dependent. Extreme pH conditions could potentially catalyze the hydrolysis of the functional groups, although aryl azo compounds are generally stable.[1]

-

Temperature: While aryl azo compounds are typically thermally stable, elevated temperatures can lead to decomposition.[1] Thermal stability studies on diazo compounds show decomposition onsets generally between 75–160 °C.[4]

-

Oxidation: The thioether linkage (-S-) is susceptible to oxidation, potentially forming a sulfoxide or sulfone. This would significantly alter the polarity and properties of the molecule.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis spectrophotometer

-

HPLC-UV/Vis or HPLC-MS system

-

Photostability chamber

-

Oven

Methodology:

-

Solution Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Store solutions and solid compound at elevated temperatures (e.g., 60°C).

-

Photostability: Expose solutions and solid compound to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

If using HPLC-MS, identify the mass of the degradation products to propose degradation pathways.

-

Data Interpretation and Visualization

Solubility Data Summary

The results from the solubility experiments should be tabulated for clear comparison.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| PBS | 2.0 | 25 | [Experimental Value] |

| PBS | 7.4 | 25 | [Experimental Value] |

| PBS | 9.0 | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] |

Stability Data Summary

The stability data should be presented as the percentage of the parent compound remaining over time under each stress condition.

| Stress Condition | Time (hours) | % Parent Compound Remaining |

| 0.1 M HCl | 24 | [Experimental Value] |

| 0.1 M NaOH | 24 | [Experimental Value] |

| 3% H₂O₂ | 24 | [Experimental Value] |

| 60°C | 24 | [Experimental Value] |

| Photostability | 24 | [Experimental Value] |

Workflow Visualization

The general workflow for assessing the solubility and stability of a novel compound can be visualized as follows:

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This compound is a molecule with a predictable yet complex solubility and stability profile. Its aqueous solubility is expected to be highly pH-dependent, while it should be readily soluble in polar organic solvents. The primary stability concerns are photoisomerization and potential oxidation at the thioether linkage. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling informed decisions in research and development.

References

-

Wikipedia. Azo compound. [Link]

-

PubChem. 4-[(2-Hydroxyethyl)thio]benzoic acid. [Link]

-

PubChem. Benzoic acid, 4-[(2-hydroxyethyl)thio]-, methyl ester. [Link]

-

ResearchGate. (PDF) Review on Azo-Compounds and Their Applications. [Link]

-

Danish Environmental Protection Agency. Technical Aspects of Azo Colorants. [Link]

-

Beilstein Journals. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

-

Solubility of Things. Azobenzene. [Link]

-

National Institutes of Health. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. [Link]

Sources

Foreword: Bridging Theory and Application in Azo-Thioether Research

An In-Depth Technical Guide to Quantum Chemical Calculations for Azo-Thioether Molecules

Azo-thioether molecules represent a fascinating and functionally rich class of compounds. The incorporation of a photoswitchable azo group (—N=N—) with a flexible and polarizable thioether linkage (—S—) creates molecular systems with tunable electronic, conformational, and photoresponsive properties. These characteristics make them highly attractive for applications ranging from molecular machines and responsive materials to the targeted delivery and activation of therapeutic agents.[1][2]

The predictive power of quantum chemical calculations is an indispensable tool for rationally designing these molecules and understanding their behavior at a sub-molecular level. By simulating their properties, we can screen candidates, interpret complex experimental data, and gain mechanistic insights that are often inaccessible through experimentation alone. This guide provides researchers, computational chemists, and drug development professionals with a robust framework for applying quantum chemical methods, particularly Density Functional Theory (DFT), to the study of azo-thioether systems. Our focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions in their computational workflows.

Conceptual Foundations: The Synergy of Azo and Thioether Moieties

Before delving into computational protocols, it is crucial to understand the distinct chemical personalities of the azo and thioether groups and how they interact.

-

The Azo Group: A Molecular Light Switch: The defining characteristic of the azobenzene unit and its derivatives is the ability to undergo reversible E/Z (or trans/cis) isomerization upon irradiation with light of specific wavelengths.[3] The E-isomer is typically more thermodynamically stable, while the Z-isomer is a higher-energy, metastable state. This switching process induces significant changes in molecular geometry, dipole moment, and absorption spectra, forming the basis of their application as photoswitches.[4][5]

-

The Thioether Group: A Modulator of Function: The thioether linkage is more than a simple spacer. Its sulfur atom, with its lone pairs and polarizability, can engage in non-covalent interactions and influence the electronic landscape of the molecule.[6][7] It provides conformational flexibility, which can be critical for the molecule's biological activity or material properties.[8][9] Computationally, this flexibility necessitates a thorough conformational analysis to identify the most stable structures before investigating functional properties.

The combination of these two moieties allows the thioether to modulate the azo group's photoswitching behavior (e.g., shifting absorption wavelengths) and allows the azo switch to control the thioether's position and, by extension, its interaction with a biological target or material matrix.

The Computational Scientist's Toolkit: Selecting Methods and Software

The accuracy of any quantum chemical study hinges on the appropriate selection of theoretical methods and basis sets. For molecules of the size and complexity of typical azo-thioethers, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[10]

Choosing the Right Functional and Basis Set

The "functional" in DFT is the mathematical approximation used to describe the electron exchange and correlation energy. The choice of functional is arguably the most critical decision in a DFT study.

-

Hybrid Functionals (B3LYP, PBE0): These are often the workhorses for geometry optimizations and ground-state property calculations. B3LYP is widely used and provides a good starting point for many systems.[11][12] PBE0 is another robust choice, often yielding slightly different but equally valid results.[3]

-

Range-Separated Functionals (CAM-B3LYP, ωB97X-D): These functionals are highly recommended for calculating electronic excitations and UV-Vis spectra using Time-Dependent DFT (TD-DFT).[3][13] They perform better than standard hybrids for systems that may exhibit charge-transfer character, which can be relevant in substituted azo dyes.

-

M06 Family (M06-2X): Functionals from this family are often well-suited for systems where non-covalent interactions are important and for calculating thermochemistry and reaction barriers.[8]

The basis set is the set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description at a higher computational cost.

-

Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a tiered approach to accuracy. The 6-31G(d) basis set is often sufficient for initial geometry optimizations of medium-sized molecules. For higher accuracy in energies and electronic properties, a larger basis set like 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while (d,p) denotes polarization functions, which are essential for accurately describing bonding.[11][14]

Table 1: Recommended DFT Functionals and Basis Sets for Azo-Thioether Studies

| Task | Recommended Functionals | Recommended Basis Sets | Rationale |

| Geometry Optimization | B3LYP, PBE0, M06-2X | 6-31G(d) or 6-311G(d,p) | Provides reliable ground-state geometries and vibrational frequencies at a reasonable computational cost.[8][11] |

| Electronic Spectra (TD-DFT) | CAM-B3LYP, ωB97X-D | 6-311+G(d,p) | Accurately models electronic excitations, especially charge-transfer states, which is critical for predicting absorption wavelengths (λmax).[3][13] |

| Reaction Barriers (Isomerization) | M06-2X, PBE0 | 6-311+G(d,p) | Known to perform well for kinetic and thermodynamic calculations, providing more reliable energy barriers for thermal isomerization.[8][15] |

| FMO Analysis (HOMO/LUMO) | B3LYP, PBE0 | 6-311G(d,p) | Standard functionals provide a good qualitative and quantitative picture of the frontier molecular orbitals.[16] |

Software Packages

Several excellent software packages are available for performing these calculations. Popular choices in both academia and industry include Gaussian, ORCA, and the Schrödinger suite.[17][18] This guide will present protocols in a software-agnostic manner, focusing on the keywords and concepts common to most platforms.

Core Computational Workflow: A Validated Approach

A successful computational study follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This workflow ensures the reliability and reproducibility of the results.

Caption: Schematic of Frontier Molecular Orbitals (FMOs).

Protocol 3: Simulating UV-Vis Spectra with TD-DFT

Objective: To predict the electronic absorption spectrum and identify the wavelengths (λmax) responsible for the E → Z photoisomerization.

Methodology:

-

Input Geometry: Use the verified minimum-energy geometry of the E-isomer.

-

TD-DFT Calculation:

-

Typical Keywords: TD(NStates=10), CAM-B3LYP/6-311+G(d,p).

-

Solvent Effects: It is highly advisable to include a solvent model, as solvatochromic shifts can be significant. The Polarizable Continuum Model (PCM) is a common and effective choice. Keyword: SCRF=(PCM,Solvent=Toluene). [3][19] * Rationale: The TD keyword initiates a Time-Dependent DFT calculation. NStates=10 requests the calculation of the first 10 excited states. As discussed, CAM-B3LYP is well-suited for this task. [13]3. Data Extraction and Analysis:

-

The output will list the vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each calculated electronic transition.

-

The oscillator strength (f) represents the intensity of the absorption. Transitions with high f-values correspond to the major peaks in the experimental spectrum.

-

The lowest energy, high-intensity transition is typically the n→π* or π→π* transition responsible for photoswitching.

-

Compare the calculated λmax with experimental UV-Vis spectra for validation. [12][14] Table 2: Example of Simulated Spectral Data

-

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 2.75 | 450.8 | 0.0512 | HOMO -> LUMO (n→π) |

| S2 | 3.54 | 350.2 | 0.8955 | HOMO-1 -> LUMO (π→π) |

| S3 | 3.91 | 317.1 | 0.0023 | HOMO -> LUMO+1 |

This is illustrative data. The results show a weak absorption at ~451 nm and a very strong absorption at ~350 nm, which would likely correspond to the key photoswitching band.

Applications in Drug Development

The computational protocols described above provide critical insights for drug development professionals.

-

Rational Design of Photopharmaceuticals: By calculating the absorption spectra (Protocol 3), scientists can tune the molecular structure to be activated by specific wavelengths of light, such as red or near-infrared light, which have better tissue penetration for photodynamic therapy. [3]* Predicting Reactivity and Metabolism: The HOMO and LUMO energies (Protocol 2) can serve as descriptors in QSAR models to predict a molecule's reactivity and potential metabolic fate. [16][20]* Conformational Control of Binding: Azo-thioether photoswitches can be incorporated into drug molecules to act as "photocages." In one isomeric form (e.g., the inactive E-isomer), the molecule's conformation may prevent it from binding to its biological target. Upon irradiation, it switches to the active Z-isomer, whose shape fits the target's binding site, releasing its therapeutic effect with high spatiotemporal control. Conformational analysis and geometry optimization (Protocol 1) are essential for designing this steric control.

Conclusion: The Power of Predictive Chemistry

Quantum chemical calculations provide a powerful, predictive framework for the investigation of azo-thioether molecules. By following a systematic and validated workflow, researchers can reliably predict geometries, electronic properties, and photochemical behavior. This in silico approach not only deepens our fundamental understanding of these versatile molecules but also accelerates their development for advanced applications in medicine and materials science, reducing the time and cost associated with trial-and-error experimental synthesis and testing.

References

-

Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health (NIH). [Link]

-

A cautionary tale of basic azo photoswitching in dichloromethane finally explained. (2024). National Institutes of Health (NIH). [Link]

-

Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF AZO COMPOUNDS AS PRODRUGS OF SULFONAMIDES CONTAINING THYMOL MOIETY AND ITS IN-VITRO DEGRADATION STUDY. (2019). ResearchGate. [Link]

-

Computational design of a molecular triple photoswitch for wavelength-selective control. (2018). Royal Society of Chemistry. [Link]

-

Conformational Analysis of Thioether Musks Using Density Functional Theory. (2016). MDPI. [Link]

-

Synthesis, characterization, and DFT studies of a novel azo dye derived from racemic or optically active binaphthol. (2011). ResearchGate. [Link]

-

A cautionary tale of basic azo photoswitching in dichloromethane finally explained. (2021). ResearchGate. [Link]

-

Electronic structure of thioether containing NSNO donor azo-ligand and its copper(II) complex: Experimental and theoretical studies. (2014). ResearchGate. [Link]

-

Rowan | ML-Powered Molecular Design and Simulation. Rowan. [Link]

-

HOMO & LUMO In The Diels Alder Reaction. (2018). Master Organic Chemistry. [Link]

-

Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. (2022). MDPI. [Link]

-

Computational investigation of photoswitch conjugates for molecular solar energy storage. (2023). Royal Society of Chemistry. [Link]

-

Conformational Analysis of Thioether Musks Using Density Functional Theory. (2016). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID. (2024). Innovare Academic Sciences. [Link]

-

Computational design of a molecular triple photoswitch for wavelength-selective control. (2018). ResearchGate. [Link]

-

HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021). YouTube. [Link]

-

Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. (2024). HPCwire. [Link]

-

Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. (2024). Journal of Education and Science. [Link]

-

Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

-

Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Iraqi National Journal of Chemistry. [Link]

-

Density functional theory study of new azo dyes with different π-spacers for dye-sensitized solar cells. (2015). PubMed. [Link]

-

New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity. (2023). Royal Society of Chemistry. [Link]

-

Quantum Chemistry Calculations for Metabolomics. (2021). ACS Publications. [Link]

-

Design rules for optimization of photophysical and kinetic properties of azoarene photoswitches. (2023). AIP Publishing. [Link]

-

New palladium(II) and platinum(II) complexes with ONS donor azo-thioether pincer ligand: Synthesis, characterization, protein binding study and in vitro cytotoxicity. (2023). ResearchGate. [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018). Royal Society of Chemistry. [Link]

-

Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with. (2025). Pure. [Link]

-

On the Computational Design of Azobenzene-Based Multi-State Photoswitches. (2018). MDPI. [Link]

-

Benchmarking of Density Functionals for Z-Azoarene Half-Lives via Automated Transition State Search. (2021). ChemRxiv. [Link]

-

Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. (2017). ResearchGate. [Link]

-

Synthetic developments on the preparation of thioethers via photocatalysis. (2024). New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. (2018). ResearchGate. [Link]

-

Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. (2019). figshare. [Link]

-

Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link]

-

Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2024). MDPI. [Link]

-

Data-driven discovery of molecular photoswitches with multioutput Gaussian processes. (2022). Chemical Science (RSC Publishing). [Link]

-

Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. (2008). ARKIVOC. [Link]

-

Frontier molecular orbitals diagram for HOMO LUMO. (2023). ResearchGate. [Link]

-

Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. (2023). Arabian Journal of Chemistry. [Link]

-

DFT Study of Structural, Electronic, and Charge-Transfer Properties of 2‑Naphthol Azo Derivatives: Geometric, Positional, and Substituent Effects. (2022). ACS Publications. [Link]

-

Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. [Link]

-

Synthesis, Ligating Properties, Thermal Behavior, Computational and Biological Studies of Some Azo-transition Metal Complexes. (2023). ResearchGate. [Link]

Sources

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic developments on the preparation of thioethers via photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational design of a molecular triple photoswitch for wavelength-selective control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemijournal.com [chemijournal.com]

- 17. schrodinger.com [schrodinger.com]

- 18. rowansci.substack.com [rowansci.substack.com]

- 19. Computational investigation of photoswitch conjugates for molecular solar energy storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. wjpls.org [wjpls.org]

Thermogravimetric Analysis of Functionalized Benzoic Acid: From Principle to Practice

An In-depth Technical Guide:

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Functionalized benzoic acids are a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals and performance materials. Their thermal stability is a critical parameter influencing shelf-life, processing conditions, and safety. Thermogravimetric Analysis (TGA) is a powerful analytical technique that provides quantitative insight into the thermal behavior of these compounds. This guide serves as a comprehensive technical resource, moving beyond procedural descriptions to explain the underlying causality of experimental design, providing a robust, self-validating protocol, and detailing the nuanced interpretation of TGA data for this important class of molecules.

The Principle and Power of Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The fundamental principle is straightforward: as a compound is heated, it may undergo decomposition, evaporation, oxidation, or other chemical reactions that result in a mass loss or gain.[1] A highly sensitive microbalance records this mass change, which is then plotted against temperature to generate a TGA curve.

This data is invaluable for:

-

Determining Thermal Stability: Identifying the temperature at which a material begins to degrade.[3][4]

-

Compositional Analysis: Quantifying the content of volatiles, moisture, or inorganic filler in a sample.[1][5]

-

Studying Decomposition Kinetics: Investigating the rate and mechanism of thermal degradation.[3][4]

-

Ensuring Pharmaceutical Quality: Detecting residual solvents or confirming the hydration state of an active pharmaceutical ingredient (API).[3][5]

For functionalized benzoic acids, TGA allows us to directly observe how different substituents on the aromatic ring influence the molecule's stability, a crucial piece of information for drug formulation and materials engineering.

Designing a Robust TGA Experiment: The Causality Behind the Choices

The reliability of TGA data hinges on meticulous experimental design. Each parameter must be chosen deliberately to ensure the results are accurate, reproducible, and relevant to the scientific question at hand.

Sample Preparation: The Foundation of Quality Data

-

Sample Mass (1-5 mg): A small sample mass is crucial to minimize thermal lag. Heat must transfer from the furnace, through the sample pan, and into the sample itself. A large, thick sample will have a significant temperature gradient, with the exterior being hotter than the interior. This leads to broadened decomposition events and an artificially elevated onset temperature (Tonset). A thin, low-mass powder ensures uniform heating, resulting in sharper, more accurate transitions.

-

Particle Size (Fine, Uniform Powder): Grinding the sample to a consistent, fine powder increases the surface-area-to-volume ratio. This promotes efficient heat transfer and allows gaseous decomposition products to escape easily, preventing pressure buildup within the sample bed that could alter the decomposition pathway.

-

Sample Pan (Crucible): For most benzoic acid derivatives, standard aluminum or platinum pans are excellent choices due to their high thermal conductivity and inertness. The choice between an open or a sealed pan depends on the goal. An open pan is standard for decomposition studies, allowing volatiles to escape. A hermetically sealed pan (often with a pinhole lid) is used to study processes where containing the initial volatiles is necessary, such as measuring vapor pressure or studying decomposition under self-generated pressure.

Atmospheric Control: Dictating the Reaction Pathway

The atmosphere within the TGA furnace is a reactant and directly influences the chemical reactions that occur.

-

Inert Atmosphere (Nitrogen or Argon): To assess the intrinsic thermal stability of a functionalized benzoic acid, an inert atmosphere is essential. A constant purge of high-purity nitrogen or argon removes oxygen, preventing oxidative decomposition. The resulting mass loss is due solely to pyrolysis (thermal decomposition) and volatilization. This is the standard condition for comparing the stability of different molecules.

-

Oxidative Atmosphere (Air or Oxygen): An oxidative atmosphere is used to study the material's stability in the presence of air, which is relevant for real-world applications and storage. Decomposition in air often occurs at lower temperatures and proceeds through different, more complex mechanisms, typically involving combustion.

A consistent purge gas flow rate (e.g., 20-50 mL/min) is critical to efficiently remove the gaseous products from the sample's vicinity, preventing secondary reactions and ensuring the microbalance measures only the mass of the solid sample.[1]

The Heating Program: Resolving Thermal Events

-

Heating Rate (5-20 °C/min): The heating rate is a trade-off between resolution and sensitivity. A slow heating rate (e.g., 5-10 °C/min) provides more time for the sample to reach thermal equilibrium at each temperature, resulting in better separation of closely occurring decomposition events. A faster rate (e.g., 20 °C/min) can make subtle mass losses more apparent but may blur distinct events and shift decomposition temperatures higher. For routine analysis of benzoic acid derivatives, 10 °C/min is a widely accepted starting point.

-

Temperature Range (e.g., 30-600 °C): The range should encompass all expected thermal events. Starting near room temperature establishes a stable baseline. For most organic molecules like benzoic acids, heating to 600 °C is sufficient to ensure complete decomposition, leaving minimal residue in an inert atmosphere.

Standard Operating Protocol: TGA of 4-Hydroxybenzoic Acid

This section provides a self-validating, step-by-step methodology for analyzing a representative functionalized benzoic acid.

Objective: To determine the thermal stability and decomposition profile of 4-Hydroxybenzoic Acid in an inert atmosphere.

Materials & Instrumentation:

-

Calibrated Thermogravimetric Analyzer

-

High-purity nitrogen gas supply

-

Standard aluminum TGA pans

-

4-Hydroxybenzoic Acid (reagent grade, finely ground)

-

Micro-spatula and analytical balance

Experimental Workflow:

Caption: Standard workflow for the TGA of a functionalized benzoic acid.

Procedure:

-

Instrument Preparation: Verify that the TGA's mass and temperature calibrations are current.

-

Method Setup: Program the instrument with the following parameters:

-

Purge Gas: Nitrogen at 40 mL/min.

-

Temperature Program:

-

Isothermal for 2 minutes at 30 °C to allow the furnace to equilibrate.

-

Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

-

Sample Loading:

-

Place a clean, empty aluminum pan in the TGA and tare the balance.

-

Remove the pan and add 2-4 mg of the 4-hydroxybenzoic acid sample. Distribute it evenly across the bottom of the pan.

-

Place the loaded pan back into the instrument.

-

-

Execution: Begin the experiment. The instrument will automatically execute the temperature program and record the data.

-

Analysis: Once the run is complete, use the instrument's software to plot the mass percent (TGA curve) and the first derivative of the mass loss (DTG curve) against temperature. Identify and report the key thermal events.

Interpreting the Data: From Curves to Chemistry

The TGA thermogram of a functionalized benzoic acid is a rich source of chemical information.

-

TGA Curve (Mass % vs. Temperature): This curve shows the cumulative mass loss. A flat, horizontal region indicates thermal stability. A vertical drop, or "step," signifies a mass loss event.

-

DTG Curve (Derivative Mass Loss vs. Temperature): This curve plots the rate of mass loss. Each mass loss step on the TGA curve corresponds to a peak on the DTG curve. The peak temperature (Tpeak) represents the point of the most rapid decomposition. The DTG curve is particularly useful for resolving overlapping decomposition events that may appear as a single, drawn-out step on the TGA curve.

The Influence of Functional Groups on Thermal Stability

The chemical nature and position of substituents on the benzoic acid ring profoundly affect thermal stability by altering bond strengths and intermolecular forces.

Caption: The general effect of substituent groups on the thermal stability of benzoic acid.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the carboxylic acid group, weakening the bond between it and the aromatic ring. This generally makes the molecule less stable and prone to decarboxylation at a lower temperature.

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH₂) donate electron density, which can strengthen the ring's bonds. More importantly, these groups can participate in strong intermolecular hydrogen bonding. This creates a more stable crystal lattice that requires significantly more thermal energy to break apart before decomposition can occur, thus increasing the thermal stability.[6]

Comparative TGA Data

The following table presents typical onset decomposition temperatures for several benzoic acid derivatives, illustrating the concepts above. Data is compiled from various thermal analysis studies.[6][7]

| Compound | Substituent Group | Electronic Effect | Typical Tonset (°C, Inert Gas) | Primary Reason for Stability |

| Benzoic Acid | -H | Neutral (Reference) | ~160 - 200 °C | Baseline stability |

| 4-Nitrobenzoic Acid | -NO₂ | Strong EWG | ~270 - 320 °C | Strong crystal packing forces can sometimes override electronic effects |

| 4-Hydroxybenzoic Acid | -OH | Strong EDG | ~220 - 260 °C | Strong intermolecular hydrogen bonding |

| 4-Aminobenzoic Acid | -NH₂ | Strong EDG | ~290 - 340 °C | Very strong intermolecular hydrogen bonding |

| Salicylic Acid (2-Hydroxy) | -OH | Strong EDG | ~160 - 200 °C | Intramolecular hydrogen bonding prevents intermolecular H-bonding, reducing stability relative to the 4-hydroxy isomer |

Note: The thermal decomposition of benzoic acid itself can be complex, involving sublimation and decomposition.[8][9][10] The stability of substituted derivatives is often more clearly defined by a distinct decomposition step.

Conclusion: TGA as an Indispensable Tool

Thermogravimetric analysis is more than just a method for measuring mass loss; it is a window into the chemical and physical transformations of materials at elevated temperatures. For scientists and professionals working with functionalized benzoic acids, a well-designed TGA experiment provides critical, quantitative data on thermal stability that is essential for predicting shelf-life, designing robust manufacturing processes, and ensuring the quality and safety of final products. By understanding the causality behind the experimental parameters and the chemical principles that govern the results, TGA can be leveraged as a powerful tool for rational drug design and materials development.

References

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Celignis. (n.d.). Thermogravimetric Analysis (TGA) of Biomass and Materials. Retrieved from [Link]

-

Scribd. (n.d.). Key Applications of TGA Analysis. Retrieved from [Link]

-

ResearchGate. (2021). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

-

Khaled, K. F., & Abdel-Shafi, A. A. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 181(1-3), 859-864. Available at: [Link]

-

Taylor, R. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(24), 3797-3801. Available at: [Link]

-

NETZSCH-Gerätebau GmbH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved from [Link]

-

Dollimore, D., & Lerdkanchanaporn, S. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 64(2), 635-641. Available at: [Link]

-

PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: (E)-4-((2-Hydroxyethyldiazenyl)thio)benzoic Acid Derivatives as Tunable Nitric Oxide Donors for Targeted Drug Delivery

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of diazeniumdiolate-modified benzoic acid derivatives, specifically focusing on a representative compound, O²-(2-hydroxyethyl)-N-(4-carboxyphenyl)diazen-1-ium-1,2-diolate, as a potent and versatile nitric oxide (NO) donor for drug delivery applications. While the specific molecule "(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid" is not extensively characterized in current literature, this guide is built upon the well-established chemistry of diazeniumdiolates (NONOates) and provides a robust framework for its synthesis, characterization, and implementation in therapeutic delivery systems.[1][2]

The protocols and insights presented herein are designed to be adaptable, empowering researchers to harness the therapeutic potential of controlled nitric oxide release for various pathological conditions, including cancer and inflammatory diseases.[3][4][5]

Introduction: The Therapeutic Promise of Nitric Oxide

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[2] Its therapeutic potential is vast; however, its short half-life and gaseous nature present significant challenges for direct administration.[2] This has led to the development of NO donor molecules, or "prodrugs," that can release NO in a controlled manner at a specific site of action.[1][6]

Diazeniumdiolates, commonly known as NONOates, are a prominent class of NO donors. These compounds are characterized by the [N(O)NO]⁻ functional group and can be synthesized to release NO with predictable half-lives, ranging from seconds to hours, upon exposure to physiological conditions.[1] Furthermore, their chemical structure can be modified to trigger NO release in response to specific stimuli such as pH, enzymes, or light, making them ideal candidates for targeted drug delivery.[1][3]

The subject of these application notes, a derivative of 4-mercaptobenzoic acid functionalized with a diazeniumdiolate moiety, offers several advantages for drug delivery design:

-

Tunable NO Release: The diazeniumdiolate structure allows for predictable and tunable release of NO.

-

Functional Handles for Conjugation: The carboxylic acid group on the benzoic acid ring provides a convenient point of attachment for conjugating therapeutic agents, targeting ligands, or for incorporation into larger nanocarrier systems.

-

Stimuli-Responsive Potential: The molecule can be engineered to be responsive to the tumor microenvironment (e.g., acidic pH or specific enzymes), enabling site-specific NO release.[7][8]

Mechanism of Nitric Oxide Release

The core of this technology lies in the spontaneous or triggered decomposition of the diazeniumdiolate moiety to release two molecules of nitric oxide.

Caption: General mechanism of NO release from a diazeniumdiolate.

Synthesis and Characterization

Synthesis of O²-(2-hydroxyethyl)-N-(4-carboxyphenyl)diazen-1-ium-1,2-diolate

This protocol outlines a general, two-step synthesis.

Step 1: Synthesis of the Precursor Amine

The synthesis begins with the modification of 4-aminobenzoic acid.

Protocol:

-

Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., methanol).

-

React with 2-chloroethanol in the presence of a base (e.g., sodium bicarbonate) to yield 4-((2-hydroxyethyl)amino)benzoic acid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product by recrystallization or column chromatography.[9]

Step 2: Formation of the Diazeniumdiolate

Protocol:

-

Dissolve the synthesized 4-((2-hydroxyethyl)amino)benzoic acid in an appropriate solvent system (e.g., a mixture of diethyl ether and acetonitrile).

-

Pressurize the reaction vessel with nitric oxide gas (handle with extreme caution in a well-ventilated fume hood).

-

Add a strong, non-nucleophilic base (e.g., sodium methoxide) to the solution to initiate the formation of the diazeniumdiolate.

-

Allow the reaction to proceed at room temperature. The solid product will precipitate out of the solution.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Physicochemical Characterization

| Parameter | Method | Expected Outcome |

| Chemical Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirmation of the synthesized structure. |

| Purity | HPLC | High purity (>95%) is desirable for biological applications. |

| Solubility | UV-Vis Spectroscopy | Determination of solubility in various buffers and solvents. |

| Thermal Stability | TGA/DSC | Assessment of the compound's stability at different temperatures. |

Quantification of Nitric Oxide Release

The Griess assay is a widely used and reliable method for the indirect quantification of NO release by measuring its stable breakdown products, nitrite and nitrate.

Caption: Workflow for the quantification of nitric oxide release using the Griess assay.

Protocol: Griess Assay for NO Quantification

-

Prepare a stock solution of the NO donor in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to the desired final concentration.

-

Incubate the solution at 37°C and collect aliquots at various time points.

-

To each aliquot, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve prepared with known concentrations of sodium nitrite.

Application in Drug Delivery Systems

The versatility of this NO donor allows for its incorporation into various drug delivery platforms.

Prodrug Approach with Existing Therapeutics

The carboxylic acid functionality can be used to form an ester or amide linkage with a hydroxyl or amine group on a parent drug, such as a non-steroidal anti-inflammatory drug (NSAID) or a chemotherapeutic agent.[4][10][11][12] This creates a hybrid molecule that can co-deliver both the primary therapeutic and nitric oxide.[4] The release of the parent drug and NO can be triggered by enzymatic cleavage of the linker in the target tissue.[7][10]

Incorporation into Nanoparticles

The NO donor can be encapsulated within or covalently attached to the surface of various nanocarriers, such as liposomes or polymeric nanoparticles.[8][13] This approach offers several advantages:

-

Enhanced Stability: Encapsulation can protect the NO donor from premature degradation in the bloodstream.[8][13]

-

Improved Pharmacokinetics: Nanoparticles can alter the biodistribution and circulation half-life of the NO donor.

-

Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the carrier to specific cells or tissues.

Protocol: Encapsulation in Liposomes via Thin-Film Hydration

-

Dissolve the NO donor and lipids (e.g., DPPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid phase transition temperature.

-

Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific size.

-

Remove any unencapsulated NO donor by dialysis or size exclusion chromatography.

In Vitro Efficacy Assessment

Protocol: Cytotoxicity Assay in Cancer Cell Lines

-

Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.[11]

-

Treat the cells with varying concentrations of the NO donor, the parent drug (if applicable), and the drug-NO donor conjugate.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.

-

Calculate the IC50 values to compare the cytotoxic effects of the different treatments.

Conclusion and Future Perspectives

The diazeniumdiolate-based NO donor presented in these application notes represents a powerful and adaptable tool for the development of novel drug delivery systems. Its tunable NO-releasing properties, coupled with the ease of chemical modification, open up a wide range of therapeutic possibilities. Future research in this area may focus on the development of multi-stimuli responsive systems, the exploration of new therapeutic applications, and the evaluation of these systems in preclinical and clinical settings.

References

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

-